Welcome to the BenchChem Online Store!
molecular formula C9H11N3O2 B8615496 1,3,6-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

1,3,6-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B8615496
M. Wt: 193.20 g/mol
InChI Key: LSOLGCXAMRBKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08623880B2

Procedure details

A solution of Step 2 intermediate (500 mg, 2.587 mmol) in dry N,N-dimethylformamide (20 mL) was refluxed for 40 h under nitrogen atmosphere. The excess of solvent was evaporated and the residue obtained was purified by silica gel column chromatography by using 5% methanol in chloroform to obtain 200 mg of the product as a yellow solid; 1H NMR (δ ppm, 300 MHz, DMSO-d6) 2.26 (s, 3H), 3.21 (s, 3H), 3.33 (s, 3H), 5.91 (s, 1H), 11.84 (br s, 1H); ESI-MS (m/z) 194.28 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[C:6]([NH:8][CH2:9][C:10]#C)[C:5](=[O:12])[N:4]([CH3:13])[C:3]1=[O:14].[CH3:15]N(C)C=O>>[CH3:1][N:2]1[C:7]2[CH:15]=[C:9]([CH3:10])[NH:8][C:6]=2[C:5](=[O:12])[N:4]([CH3:13])[C:3]1=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(C(C(=C1)NCC#C)=O)C)=O
Name
intermediate
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess of solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(C2=C1C=C(N2)C)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.